3-methyl-N'-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-methyl-N’-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a pyrazole ring substituted with a methyl group and a carbohydrazide moiety linked to a 4-methylphenoxyacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions. The resulting pyrazole intermediate is then acylated with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step. Scale-up processes would also consider factors such as cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyrazole ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-methyl-N’-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methylphenoxyacetic acid: Shares the phenoxyacetyl group but lacks the pyrazole ring.
1H-pyrazole-5-carbohydrazide: Contains the pyrazole and carbohydrazide moieties but lacks the phenoxyacetyl group.
Uniqueness
3-methyl-N’-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide is unique due to its combined structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-methyl-N'-[2-(4-methylphenoxy)acetyl]-1H-pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-3-5-11(6-4-9)21-8-13(19)17-18-14(20)12-7-10(2)15-16-12/h3-7H,8H2,1-2H3,(H,15,16)(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYMVSHQIDTJJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=NNC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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